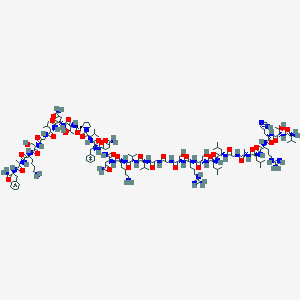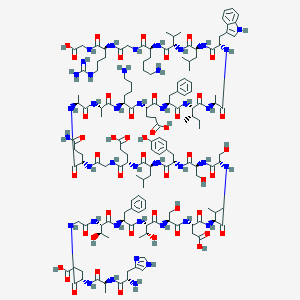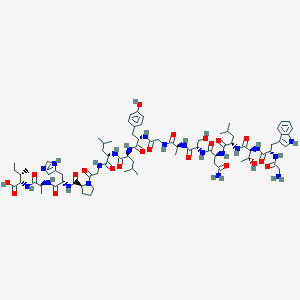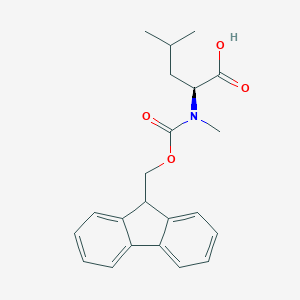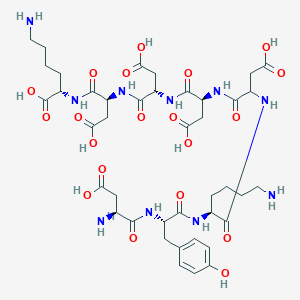
FLAG肽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The FLAG peptide is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis . The FLAG peptide has a sequence of DYKDDDDK , where D= aspartic acid, Y= tyrosine, and K= lysine .
Synthesis Analysis
The FLAG peptide is used in the isolation of protein complexes with multiple subunits . The FLAG epitope was chosen because existing high-affinity monoclonal antibodies allow for sensitive immunoprecipitation and FLAG peptides permit efficient elution of protein complexes . This procedure reduces immunoprecipitation of nonspecific binding proteins .
Molecular Structure Analysis
The FLAG peptide is an octapeptide with a molecular formula of C41H60N10O20 . It consists of eight amino acids: Aspartic Acid (D), Tyrosine (Y), Lysine (K), and four Aspartic Acid residues (D), followed by Lysine (K) .
Chemical Reactions Analysis
The FLAG peptide is used in various assays that require recognition by an antibody . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism . The FLAG-tag’s mild purification procedure tends not to disrupt such complexes .
Physical And Chemical Properties Analysis
The FLAG peptide has a molecular weight of 1013.0 g/mol . It is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis .
科学研究应用
针对FLAG肽的单克隆抗体M1的亲和力:FLAG肽用于快速纯化融合蛋白。单克隆抗体M1以钙依赖性方式识别FLAG肽的N端,从而可以使用免疫亲和层析法纯化FLAG标记的蛋白 (Einhauer & Jungbauer,2001)。
肽标签识别的分级印迹聚合物:FLAG标签用于重组蛋白纯化。研究人员开发了对FLAG标签具有选择性的分子印迹聚合物(MIP),为生物亲和层析柱提供了一种替代方案,具有稳定性、可重复使用性和成本效益等优点 (Gómez-Arribas 等人,2020)。
抗FLAG单克隆抗体和大鼠蛋白磷酸酶β:FLAG肽广泛用于识别和检测重组FLAG融合蛋白。该研究描述了一个大鼠cDNA克隆,编码一种新的Mg2+依赖性蛋白磷酸酶β异构体,该异构体使用单克隆抗体Anti-FLAG M2鉴定 (Schäfer & Braun,1995)。
在哺乳动物细胞中表达和分泌FLAG表位标记蛋白的载体:描述了CMV启动子载体的修饰,用于在哺乳动物细胞中表达FLAG融合蛋白。FLAG表位标记的细菌碱性磷酸酶用于证明这种方法 (Chubet & Brizzard,1996)。
识别抗FLAG™ M2抗体结合的氨基酸残基:本研究使用噬菌体展示组合肽库来确定负责FLAG肽与抗FLAG M2抗体结合的关键氨基酸残基,从而增强了对该检测系统的理解 (Srila & Yamabhai,2013)。
生成用于FLAG肽检测的人-小鼠嵌合高亲和力抗体:本文讨论了针对FLAG肽开发嵌合高亲和力抗体,减少了小鼠组织免疫组织化学分析中的非特异性信号 (Ikeda 等人,2017)。
DNA展示用于体外选择多肽文库:DNA展示用于从一个大型文库中体外选择多肽配体,包括FLAG肽。这种方法更加多样化,避免了使用细菌细胞和RNA标签,可用于快速筛选多肽配体 (Yonezawa 等人,2003)。
使用新型单克隆抗体和肽洗脱的免疫亲和纯化:本研究描述了在FLAG融合蛋白的免疫亲和纯化中使用抗FLAG单克隆抗体。抗体的结合不依赖于钙,并且融合蛋白可以通过FLAG肽竞争洗脱 (Brizzard 等人,1994)。
作用机制
Target of Action
The primary target of the FLAG peptide is the protein to which it is attached . The FLAG peptide, also known as FLAG octapeptide or FLAG epitope, is a peptide protein tag that can be added to a protein using recombinant DNA technology . It has the sequence DYKDDDDK, where D represents aspartic acid, Y represents tyrosine, and K represents lysine . This peptide is an artificial antigen to which specific, high-affinity monoclonal antibodies have been developed .
Mode of Action
The FLAG peptide interacts with its target protein by being added to it through recombinant DNA technology . Once attached, the FLAG-tagged proteins can be investigated using anti-FLAG antibodies, which bind to the tag . This allows the protein to be studied with an antibody against the FLAG-tag sequence . The FLAG peptide can be fused to the C-terminus or the N-terminus of a protein, or inserted within a protein .
Biochemical Pathways
Instead, it serves as a tool for protein purification and detection . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism .
Result of Action
The result of the FLAG peptide’s action is the ability to purify and detect proteins of interest . By attaching the FLAG peptide to a protein, researchers can use anti-FLAG antibodies to isolate the protein from a complex mixture . This allows for the study of the protein’s function, interactions, and localization .
Action Environment
The action of the FLAG peptide can be influenced by various environmental factors. For example, the effectiveness of the FLAG peptide as a tag can be affected by the expression system used, the nature of the protein it is attached to, and the conditions under which the protein is purified . The flag peptide is known for its versatility and can be used in a wide range of experimental conditions .
安全和危害
When handling the FLAG peptide, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Therapeutic peptides, including the FLAG peptide, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to offer new opportunities to study the dynamic regulation of proteins .
生化分析
Biochemical Properties
The FLAG peptide interacts with a variety of enzymes and proteins. One of the monoclonal antibodies against this peptide, anti-FLAG M2, recognizes a FLAG peptide sequence at the N terminus, Met-N terminus, C terminus, or internal site of a fusion protein . This interaction has been extremely useful for the detection, identification, and purification of recombinant proteins .
Cellular Effects
The FLAG peptide can influence cell function by allowing the protein to be studied with an antibody against the FLAG-tag sequence . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The FLAG peptide exerts its effects at the molecular level through binding interactions with biomolecules. The FLAG peptide adopts a 3 10 helix conformation in complex with the Fab of anti-FLAG M2 . Five of the eight FLAG peptide residues form direct interactions with paratope residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the FLAG peptide’s effects can change over time. The FLAG peptide is stable and does not degrade easily
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTXMRWQJBGX-VXBMVYAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of the FLAG peptide?
A1: The FLAG peptide itself doesn't have a natural biological target. It's engineered to be recognized by specific antibodies, particularly the anti-FLAG M2 monoclonal antibody [].
Q2: How does the FLAG peptide facilitate protein purification?
A2: The FLAG peptide is fused to a target protein, often at the N- or C-terminus. This allows for efficient capture of the fusion protein from a complex mixture using an affinity matrix containing immobilized anti-FLAG antibodies [].
Q3: Can the FLAG peptide be used for applications other than purification?
A3: Yes, FLAG-tagging is also used for protein detection (Western blotting, ELISA), immunoprecipitation, and even protein localization studies [, ].
Q4: What is the molecular formula and weight of the FLAG peptide?
A4: The molecular formula of the FLAG peptide is C30H46N8O13 and its molecular weight is 734.7 g/mol.
Q5: Have researchers developed FLAG peptide variants with improved properties?
A11: Yes, using approaches like phage display and rational design, researchers have identified FLAG peptide variants with enhanced binding affinities, referred to as "superFLAG" epitopes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






